

An In-depth Technical Guide to Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate*

Cat. No.: B1294231

[Get Quote](#)

CAS Number: 957062-83-8

This technical guide provides a comprehensive overview of **Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate**, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to its specific substitution pattern, this molecule serves as a valuable intermediate in the synthesis of more complex biologically active molecules. This document outlines its physicochemical properties, a detailed synthetic route, and the broader pharmacological context of the imidazole scaffold.

Physicochemical and Spectroscopic Data

Detailed experimental data for **Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate** is not extensively available in peer-reviewed literature, which is common for specialized synthetic intermediates. However, key calculated and supplier-provided data are summarized below. For comparative purposes, the properties of its immediate precursor, Ethyl 1H-imidazole-4-carboxylate, are also provided.

Table 1: Physicochemical Properties of **Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate**

Property	Value
CAS Number	957062-83-8
Molecular Formula	C ₉ H ₁₄ N ₂ O ₃
Molecular Weight	198.22 g/mol
Purity	Typically >95% (as per commercial suppliers)
Storage Temperature	2-8°C

Table 2: Physicochemical Properties of the Precursor, Ethyl 1H-imidazole-4-carboxylate

Property	Value
CAS Number	23785-21-9
Molecular Formula	C ₆ H ₈ N ₂ O ₂
Molecular Weight	140.14 g/mol
Appearance	Off-white to yellow crystalline powder
Melting Point	176-179 °C

Synthesis and Experimental Protocols

The synthesis of **Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate** can be logically approached in a two-step sequence starting from the commercially available Ethyl 1H-imidazole-4-carboxylate. The first step involves the synthesis of this precursor, followed by the N-alkoxymethylation of the imidazole ring.

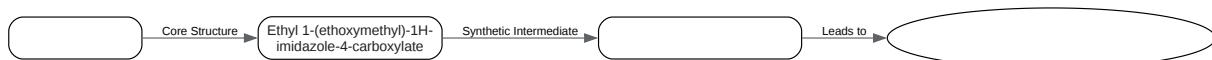
Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

A common and well-documented method for the synthesis of Ethyl 1H-imidazole-4-carboxylate involves the hydrolysis and subsequent esterification of a suitable precursor. A patented method describes the hydrolysis of ethyl 2-mercaptop-4-imidazolecarboxylate followed by oxidative desulfurization. An alternative route starts from glycine.

Experimental Protocol (based on oxidative desulfurization):

- Hydrolysis of Ethyl 2-mercaptop-4-imidazolecarboxylate: To a solution of ethyl 2-mercaptop-4-imidazolecarboxylate in a suitable solvent (e.g., ethanol), an aqueous solution of a strong base (e.g., sodium hydroxide) is added. The reaction mixture is stirred at an elevated temperature (e.g., 50-70°C) until the reaction is complete (monitored by TLC).
- Oxidative Desulfurization: After cooling the reaction mixture, an oxidizing agent (e.g., 30% hydrogen peroxide) is added dropwise while maintaining the temperature below a certain threshold (e.g., 30°C). The reaction is stirred until all the starting material is consumed.
- Work-up and Isolation: The pH of the solution is adjusted to neutral (pH 7) using a suitable acid (e.g., hydrochloric acid), which typically results in the precipitation of the crude product. The precipitate is collected by filtration, washed with cold water, and dried.
- Purification: The crude Ethyl 1H-imidazole-4-carboxylate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/petroleum ether) to yield the final product as a crystalline solid.

Step 2: Proposed Synthesis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate



The introduction of the ethoxymethyl group at the N-1 position of the imidazole ring can be achieved through a standard N-alkylation reaction.

Proposed Experimental Protocol:

- Deprotonation: To a solution of Ethyl 1H-imidazole-4-carboxylate in a dry aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C. The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete deprotonation of the imidazole nitrogen.
- N-Alkoxymethylation: To the resulting solution, a stoichiometric amount of bromomethyl ethyl ether (or a similar ethoxymethylating agent) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours (or until completion as monitored by TLC).

- **Work-up and Isolation:** The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate**.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1294231#ethyl-1-ethoxymethyl-1h-imidazole-4-carboxylate-cas-number-957062-83-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com